molecular formula C12H10N2O3 B6413588 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% CAS No. 1258625-17-0

6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95%

Cat. No. B6413588
CAS RN: 1258625-17-0
M. Wt: 230.22 g/mol
InChI Key: CDLMZSRLUUMXHO-UHFFFAOYSA-N
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Description

6-Amino-3-(4-hydroxyphenyl)picolinic acid, also known as 6-APA, is an organic compound commonly used in the scientific and medical fields. It is a white, odorless solid with a molecular weight of 183.19 g/mol and a melting point of 150-152°C. 6-APA is a derivative of pyridine, a heterocyclic aromatic compound, and is synthesized from the reaction of 4-hydroxybenzaldehyde and paraformaldehyde. It is a versatile compound with a wide range of applications, including the synthesis of pharmaceuticals, the production of dyes and pigments, and the development of new materials.

Scientific Research Applications

6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% has a wide range of scientific research applications, including the synthesis of pharmaceuticals, the production of dyes and pigments, and the development of new materials. It is commonly used in the synthesis of penicillin and other antibiotics, as well as in the synthesis of polymers and other materials. In addition, 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is used in the production of dyes and pigments, such as those used in textile and paper printing.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of new bonds between molecules, as well as to promote the rearrangement of existing bonds.
Biochemical and Physiological Effects
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is thought to have a number of biochemical and physiological effects. It is believed to be an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is thought to have antioxidant and anti-inflammatory properties, and may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. In addition, it is stable and can be stored for long periods of time. However, it is important to note that 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is a hazardous compound and should be handled with care.

Future Directions

The future of 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is promising. The compound has a wide range of applications in the scientific and medical fields, and its potential for further development is vast. Possible future directions include the development of new antibiotics, the development of new materials, and the exploration of its potential therapeutic applications. In addition, 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% may be used in the development of new dyes and pigments, as well as in the synthesis of other compounds.

Synthesis Methods

6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with paraformaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate compound 4-hydroxybenzylidene-pyridine. The second step involves the reaction of the intermediate compound with acetic anhydride to form 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95%. The reaction is typically carried out at temperatures between 70-100°C for 1-2 hours.

properties

IUPAC Name

6-amino-3-(4-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-10-6-5-9(11(14-10)12(16)17)7-1-3-8(15)4-2-7/h1-6,15H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMZSRLUUMXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-hydroxyphenyl)picolinic acid

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